molecular formula C12H26O3Si B563331 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 CAS No. 1184976-30-4

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6

Cat. No. B563331
CAS RN: 1184976-30-4
M. Wt: 252.459
InChI Key: BIKNFHFYZZINOG-SCPKHUGHSA-N
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Description

The tert-Butyldimethylsilyl group is a protective group used in organic synthesis. It is often used to protect alcohols during chemical reactions .


Synthesis Analysis

The TBDMS group can be added to an alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is usually carried out in a solvent like dimethylformamide (DMF) .


Molecular Structure Analysis

The TBDMS group has the formula (CH3)3CSi(CH3)2 . It adds significant bulk to the molecule when used as a protective group.

Scientific Research Applications

Environmental and Analytical Aspects

  • Environmental Behavior and Fate of Methyl tert-Butyl Ether (MTBE) : Studies on MTBE, a compound related by its structural motif of tert-butyl groups, shed light on its environmental fate, including high water solubility and weak sorption to subsurface solids. These properties suggest MTBE and structurally similar compounds might be persistent in aquatic environments. The review by Squillace et al. (1997) emphasizes MTBE's environmental persistence and its limited biodegradation under anaerobic conditions, highlighting the challenges in remediation efforts for such compounds (Squillace et al., 1997).

  • Adsorption Studies for Environmental Remediation : The research on adsorption methods for removing MTBE from water, as reviewed by Vakili et al. (2017), can offer insights into techniques that might be effective for similar compounds. This review compiles various adsorbents evaluated for MTBE elimination, suggesting potential strategies for mitigating water pollution caused by ethers and similar oxygenates (Vakili et al., 2017).

Biodegradation and Bioremediation

  • Biodegradation and Fate of Ethers : The review on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater by Thornton et al. (2020) provides a comprehensive overview of microorganisms capable of degrading ETBE, a compound structurally related to MTBE. The pathways and microbial genes involved in ETBE metabolism could offer parallels for studying the biodegradation mechanisms of similar compounds (Thornton et al., 2020).

  • Review of MTBE Biodegradation : Fiorenza and Rifai (2003) provide a conclusive review of MTBE biotransformation and mineralization, highlighting aerobic and increasing evidence of anaerobic biotransformation. This review discusses the metabolic intermediates and enzymes involved in MTBE degradation, potentially offering a model for the biodegradation of structurally related compounds (Fiorenza & Rifai, 2003).

Safety and Hazards

As with all chemicals, compounds containing the TBDMS group should be handled with care. They may be flammable and could cause irritation to the skin, eyes, and respiratory system .

Future Directions

The use of protective groups like TBDMS is a fundamental strategy in organic synthesis. Future research will likely continue to explore new protective groups and new methods for adding and removing them .

properties

IUPAC Name

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3/i5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKNFHFYZZINOG-SCPKHUGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661843
Record name 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184976-30-4
Record name 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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